3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. The structure of 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one features a quinoxaline ring system with an ethyl group at the 3-position and a carbonyl group at the 2-position. This unique configuration contributes to its chemical reactivity and potential biological activities .
The synthesis of 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. A common synthetic route is the condensation of o-phenylenediamine with ethyl glyoxylate, followed by cyclization to form the quinoxaline ring. This reaction is usually performed in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions .
In an industrial context, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters including temperature, pressure, and reactant concentrations, which are crucial for efficient production.
The molecular formula of 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is C_10H_12N_2O. Its structure consists of a bicyclic system with a nitrogen atom in each ring. The carbonyl group at position 2 contributes to its reactivity and potential interactions with biological targets.
Key data regarding its molecular structure includes:
3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical transformations:
The products formed from these reactions depend on specific reagents used. For instance:
The mechanism of action for 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interactions with biological targets, often mediated by its ability to form hydrogen bonds due to the carbonyl group. This property may enhance its binding affinity to various receptors or enzymes within biological systems. Specific data on binding affinities or detailed pathways remain under investigation but suggest potential applications in drug design and development .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity during synthesis .
3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific uses:
Research continues into optimizing its synthesis and exploring additional applications across various fields .
Nitrogen-containing heterocycles represent a cornerstone of modern medicinal chemistry, comprising >60% of clinically approved small-molecule drugs. Among these, fused bicyclic systems like the 3,4-dihydroquinoxalin-2(1H)-one scaffold exhibit exceptional versatility due to their balanced physicochemical properties and bioisosteric potential. This scaffold features a benzene ring fused to a partially saturated pyrazine ring bearing a carbonyl group (C8H8N2O, MW 148.16 g/mol) [4]. The electron-rich nature of the core enables π-stacking interactions with biological targets, while the lactam NH (predicted pKa ≈13.24) and carbonyl oxygen serve as hydrogen bond donors/acceptors [4] [7]. These features facilitate target engagement across diverse receptor families, particularly within the central nervous system and antiviral domains. The planar aromatic region combined with the semi-saturated heterocycle provides conformational flexibility, allowing adaptation to various binding pockets while maintaining metabolic stability superior to fully saturated analogs [1] [8].
The introduction of a 3-ethyl substituent (C10H12N2O, MW 176.22 g/mol) strategically influences the pharmacodynamic and pharmacokinetic profile of the dihydroquinoxalinone core. Sterically, the ethyl group extends into hydrophobic binding pockets inaccessible to unsubstituted derivatives (3-H), enhancing affinity for targets like cannabinoid receptors and viral polymerases [1] [3]. Electronic modifications are equally consequential: The alkyl group reduces lactam ring polarity, improving blood-brain barrier penetration critical for neuroactive agents. This is evidenced by the incorporation of 3-alkylated derivatives in antipsychotics like lumateperone intermediates [6]. Compared to methyl analogs, the ethyl chain provides optimal lipophilicity (clogP increase ≈0.8) without excessive steric bulk that could disrupt binding geometry. In vitro studies confirm that 3-alkyl substitution (ethyl > methyl > propyl) significantly enhances lipid accumulation inhibition in hepatocytes—a key mechanism for liver-protective agents—with 3-ethyl derivatives achieving ≈50% greater efficacy than unsubstituted analogs [5].
The therapeutic exploration of dihydroquinoxalinones accelerated in the 1990s with the recognition of their "privileged scaffold" status. Early syntheses relied on classical stoichiometric chiral auxiliaries, limiting structural diversity [1]. The discovery of 3-substituted derivatives as key intermediates for neuropsychiatric drugs (e.g., lumateperone) and HCV NS5B inhibitors (e.g., BH6870) spurred methodological innovation [6] [8]. Seminal work demonstrated that 3-alkyl groups confer metabolic stability against cytochrome P450 oxidation compared to 3-aryl analogs—a critical advancement for in vivo efficacy [1]. Contemporary asymmetric catalysis (organocatalysis, photoredox systems) now enables efficient construction of chiral 3-ethyl derivatives, overcoming historical reliance on resolution techniques [1]. Over 25 clinical candidates featuring this core have entered development since 2010, reflecting its sustained importance in addressing neuropsychiatric disorders, viral infections, and metabolic diseases [5] [8].
Table 1: Fundamental Properties of 3,4-Dihydroquinoxalin-2(1H)-one Scaffold and 3-Ethyl Derivative
Property | 3,4-Dihydroquinoxalin-2(1H)-one | 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one |
---|---|---|
CAS Number | 59564-59-9 [4] | 53805135 [3] |
Molecular Formula | C₈H₈N₂O | C₁₀H₁₂N₂O |
Molecular Weight | 148.16 g/mol | 176.22 g/mol |
Melting Point | 140–143°C [4] | Not reported |
Density | 1.186 ± 0.06 g/cm³ | Not reported |
Boiling Point | 370.5 ± 31.0 °C (predicted) | Not reported |
Storage Conditions | 2–8°C under inert gas [4] | Not reported |
Representative Price | $38–60/g [4] | Not commercially listed |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: